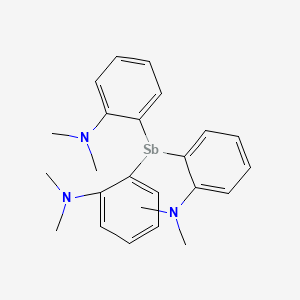![molecular formula C6H6OS4 B14439768 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one CAS No. 74962-30-4](/img/structure/B14439768.png)
6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one
Overview
Description
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one is a heterocyclic compound containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one typically involves the halogenation of thioethers. For example, the electrophilic halogenation of the ethylenic bridge in the compound can be achieved using reagents such as sulfuryl chloride (SO2Cl2), Selectfluor, or xenon difluoride (XeF2). These reactions yield various halogenated derivatives, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogenation reactions, such as chlorination and fluorination, are common substitution reactions for this compound
Common Reagents and Conditions
Chlorination: Sulfuryl chloride (SO2Cl2) is commonly used for chlorination reactions.
Fluorination: Selectfluor and xenon difluoride (XeF2) are used for fluorination reactions.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, such as monochloro, dichloro, and monofluoro derivatives .
Scientific Research Applications
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one has several scientific research applications:
Chemistry: The compound is used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one: This compound is structurally similar and undergoes similar halogenation reactions.
Bis(trimethylenedithio)tetrathiafulvalene: Another related compound with similar structural features and chemical properties.
Uniqueness
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one is unique due to its specific arrangement of sulfur atoms and its ability to form various halogenated derivatives.
Properties
IUPAC Name |
6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS4/c7-6-10-4-5(11-6)9-3-1-2-8-4/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNCTRSVBUZLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(SC1)SC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353602 | |
| Record name | ST50974614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74962-30-4 | |
| Record name | 6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74962-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST50974614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)


![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)









